molecular formula C10H10O4 B12116261 2-(5-Formyl-2-methoxyphenyl)acetic acid

2-(5-Formyl-2-methoxyphenyl)acetic acid

Cat. No.: B12116261
M. Wt: 194.18 g/mol
InChI Key: CGCUDYXIBPESAF-UHFFFAOYSA-N
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Description

2-(5-Formyl-2-methoxyphenyl)acetic acid is an organic compound with the molecular formula C10H10O5. It is characterized by the presence of a formyl group and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Formyl-2-methoxyphenyl)acetic acid typically involves the reaction of 5-formyl-2-methoxyphenol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

2-(5-Formyl-2-methoxyphenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Formyl-2-methoxyphenyl)acetic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, that recognize the formyl and methoxy groups. These interactions can modulate biochemical pathways and lead to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(5-Formyl-2-methoxyphenyl)acetic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

2-(5-formyl-2-methoxyphenyl)acetic acid

InChI

InChI=1S/C10H10O4/c1-14-9-3-2-7(6-11)4-8(9)5-10(12)13/h2-4,6H,5H2,1H3,(H,12,13)

InChI Key

CGCUDYXIBPESAF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CC(=O)O

Origin of Product

United States

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